2-(2-Methoxyethyl)morpholine CAS number 959238-10-9
2-(2-Methoxyethyl)morpholine CAS number 959238-10-9
An In-depth Technical Guide to 2-(2-Methoxyethyl)morpholine (CAS 959238-10-9): A Privileged Scaffold for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive technical overview of 2-(2-Methoxyethyl)morpholine, moving beyond basic specifications to explore its potential as a strategic building block in contemporary pharmaceutical research. We will delve into the well-established significance of the morpholine scaffold, analyze the specific contributions of the 2-methoxyethyl substituent, and propose strategic applications grounded in established principles of medicinal chemistry.
Introduction: Beyond the CAS Number
2-(2-Methoxyethyl)morpholine (CAS: 959238-10-9) is a substituted morpholine, a class of heterocyclic compounds that holds a "privileged" status in medicinal chemistry.[1][2] This designation is reserved for molecular scaffolds that are not only versatile and synthetically accessible but also consistently appear in a wide range of biologically active compounds.[1][2] The morpholine ring, with its unique combination of a weakly basic nitrogen and a hydrogen-bond-accepting oxygen, imparts favorable physicochemical and pharmacokinetic properties to drug candidates.[3][4] These properties often include enhanced aqueous solubility, improved metabolic stability, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4]
The subject of this guide, 2-(2-Methoxyethyl)morpholine, introduces a flexible methoxyethyl side chain to this validated core. This addition offers researchers a nuanced tool for probing structure-activity relationships (SAR) and fine-tuning drug-like properties. This document will serve as a technical primer, synthesizing data on the broader morpholine class to illuminate the specific potential of this derivative in designing next-generation therapeutics.
Physicochemical Profile and Structural Analysis
While extensive experimental data for 2-(2-Methoxyethyl)morpholine is not broadly published, its structural features allow for an expert assessment of its likely physicochemical properties.
| Property | 2-(2-Methoxyethyl)morpholine | Parent Morpholine | Analysis of the 2-Methoxyethyl Substituent's Contribution |
| CAS Number | 959238-10-9 | 110-91-8 | N/A |
| Molecular Formula | C₇H₁₅NO₂ | C₄H₉NO | Increases molecular weight and introduces additional heteroatoms. |
| Molecular Weight | 145.20 g/mol | 87.12 g/mol | The higher molecular weight must be considered in the context of lead- and drug-likeness guidelines (e.g., Lipinski's Rule of Five). |
| Physical Form | Solid | Liquid | The solid form suggests stronger intermolecular forces compared to the parent morpholine, potentially due to the side chain allowing for more ordered packing in the crystal lattice. |
| Boiling Point | Not available | 129 °C | Expected to be significantly higher than morpholine due to increased molecular weight and van der Waals forces. |
| Solubility | Not available | Miscible with water | The ether oxygen and the overall polar nature of the molecule suggest good aqueous solubility. The methoxyethyl group may slightly increase lipophilicity compared to a simple hydroxyethyl substituent. |
| pKa (of the morpholine nitrogen) | Not available | 8.7[5] | The ether group is electronically neutral and sterically removed from the nitrogen, so the pKa is expected to be similar to that of the parent morpholine, maintaining its weak basicity which is often ideal for drug candidates to avoid off-target toxicities associated with strong bases. |
The key takeaway for the medicinal chemist is that the 2-methoxyethyl group provides a flexible, polar side chain. This chain can serve as a handle for further functionalization or act as a key pharmacophoric element, engaging in hydrogen bonding or occupying a specific pocket within a biological target.
The Morpholine Scaffold: A Gateway to Diverse Bioactivity
The true potential of 2-(2-Methoxyethyl)morpholine is best understood by examining the vast pharmacological landscape of its parent scaffold. Morpholine-containing molecules have demonstrated a remarkable breadth of therapeutic activities, including:
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Anticancer Agents: The morpholine moiety is a cornerstone of several kinase inhibitors, such as the PI3K/mTOR inhibitor Bimiralisib (PQR309).[4][6] The morpholine ring often improves solubility and can form critical hydrogen bonds in the kinase hinge region.[4]
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Central Nervous System (CNS) Drugs: The physicochemical properties of morpholine make it an excellent scaffold for developing drugs that need to cross the blood-brain barrier (BBB).[3][4] Its balanced lipophilicity and weak basicity are key to achieving the necessary brain permeability for treating mood disorders, pain, and neurodegenerative diseases.[3]
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Antimicrobial and Antiviral Agents: The morpholine ring is present in antibiotics like Linezolid and antiviral compounds, contributing to their efficacy and favorable pharmacokinetic profiles.[1][5]
The value of the morpholine ring can be distilled into three primary functions in drug design, as illustrated below.
Caption: Core contributions of the morpholine scaffold to drug design.
Strategic Applications and Experimental Workflows
Given the properties of its core scaffold, 2-(2-Methoxyethyl)morpholine can be envisioned as a valuable starting point or intermediate in several therapeutic areas.
Proposed Therapeutic Applications
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Kinase Inhibitor Programs (Oncology, Inflammation): The methoxyethyl group can be used to probe for specific interactions in the solvent-exposed regions of ATP-binding pockets. Its flexibility allows it to adapt to various pocket conformations, while the terminal ether can act as a hydrogen bond acceptor.
-
Neuroscience (CNS-targeted therapies): The overall polarity and potential for improved BBB penetration make this a compelling building block for novel antidepressants, anxiolytics, or agents for neurodegenerative diseases. The methoxyethyl tail could be modified to fine-tune lipophilicity for optimal brain exposure.
-
GPCR Ligand Development: The morpholine nitrogen can serve as the key basic center for interacting with acidic residues (e.g., Aspartic acid) in G-protein coupled receptors, while the side chain explores adjacent sub-pockets.
Hypothetical Experimental Workflow: Library Synthesis and Screening
A research team could employ 2-(2-Methoxyethyl)morpholine in a diversity-oriented synthesis campaign. The following workflow outlines a logical progression from initial chemistry to biological validation.
Caption: A typical drug discovery workflow utilizing the title compound.
Synthesis and Chemical Reactivity
A likely synthetic route would involve the N-alkylation of morpholine, which is a strong nucleophile, with 2-bromoethyl methyl ether.
Proposed Synthetic Protocol:
-
Reaction Setup: To a solution of morpholine (1.2 equivalents) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (2.0 equivalents).
-
Addition of Electrophile: Slowly add 2-bromoethyl methyl ether (1.0 equivalent) to the stirring solution at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the desired 2-(2-Methoxyethyl)morpholine.
This proposed pathway is illustrated below.
Caption: Plausible synthetic route to 2-(2-Methoxyethyl)morpholine.
Safety and Handling
As a substituted morpholine, 2-(2-Methoxyethyl)morpholine requires careful handling in a laboratory setting.
-
GHS Classification: The compound is classified as Acute Toxicity 4 (Oral), with the GHS07 pictogram (exclamation mark) and the signal word "Warning". The hazard statement is H302: Harmful if swallowed.
-
General Precautions (extrapolated from similar compounds):
-
Irritation: Morpholine and its derivatives are known to be skin and eye irritants.[9][10] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.
-
Inhalation: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion and Future Perspectives
2-(2-Methoxyethyl)morpholine, CAS 959238-10-9, represents more than just a catalog chemical. It is a strategically designed building block that leverages the proven advantages of the morpholine scaffold while offering a unique handle for molecular optimization. Its potential lies in its ability to confer favorable drug-like properties and to serve as a versatile intermediate for creating novel chemical entities. For research teams in oncology, neuroscience, and infectious diseases, this compound warrants consideration as a valuable addition to their chemical toolbox for the development of innovative therapeutics. Future work should focus on the synthesis of small, focused libraries based on this scaffold to explore its biological activity across a range of targets.
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